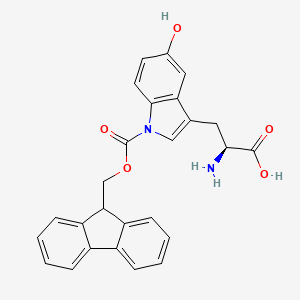
N-Fmoc-5-hydroxy-l-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-5-hydroxy-l-tryptophan is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an amino group, a hydroxyindole moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is commonly used in peptide synthesis and has significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-hydroxy-l-tryptophan typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyindole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the complex sequence of reactions required to produce the compound. The process is optimized to minimize waste and maximize yield, ensuring the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-5-hydroxy-l-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyindole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce different amino acid derivatives. Substitution reactions can result in the formation of various protected or functionalized amino acids.
Aplicaciones Científicas De Investigación
N-Fmoc-5-hydroxy-l-tryptophan has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Fmoc-5-hydroxy-l-tryptophan involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in protein-protein interactions, and modulate biochemical pathways. The Fmoc group provides protection during synthesis, allowing for selective reactions to occur at other functional sites.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-indol-3-yl]propanoic acid: Lacks the hydroxy group on the indole moiety.
(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxyindol-3-yl]propanoic acid: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in N-Fmoc-5-hydroxy-l-tryptophan makes it unique compared to similar compounds. This functional group can participate in additional hydrogen bonding and other interactions, potentially enhancing its reactivity and binding affinity in biochemical applications.
Propiedades
IUPAC Name |
(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxyindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c27-23(25(30)31)11-15-13-28(24-10-9-16(29)12-21(15)24)26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22-23,29H,11,14,27H2,(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDVHCRVOIQWEY-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C=C(C5=C4C=CC(=C5)O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C=C(C5=C4C=CC(=C5)O)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

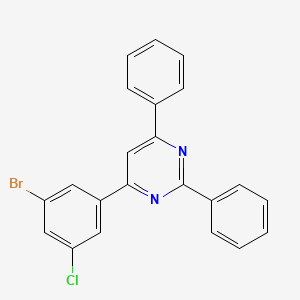
![4-[3-[3,5-bis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8203769.png)
![N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8203778.png)
![1-((4AR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8203786.png)
![4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8203787.png)
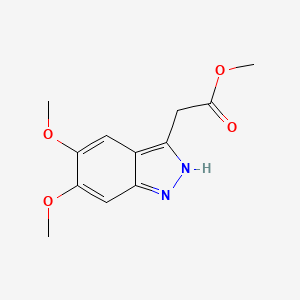
![(3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]](/img/structure/B8203802.png)
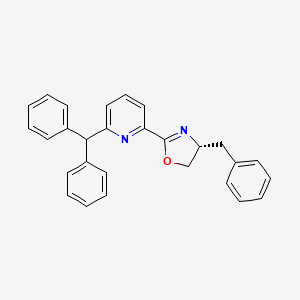
![4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8203807.png)
![(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8203819.png)
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8203826.png)
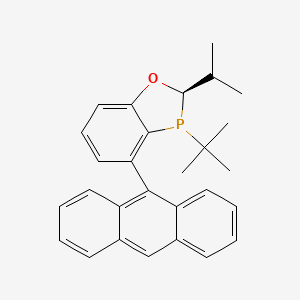
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8203847.png)
